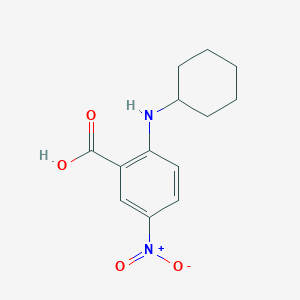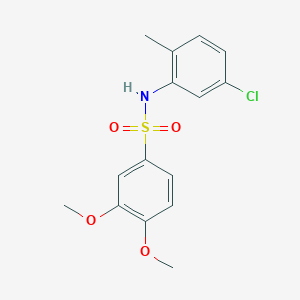![molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B229252.png)
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Attachment of the 4-Methoxyphenyl Ethyl Group: The final step involves the alkylation of the thiophene carboxamide with 1-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.
Mécanisme D'action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide: Exhibits anticancer, anti-inflammatory, and analgesic effects.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Uniqueness: N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 4-methoxyphenyl ethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO2S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
Clé InChI |
BFSSDOCHUZERRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
![3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B229209.png)

